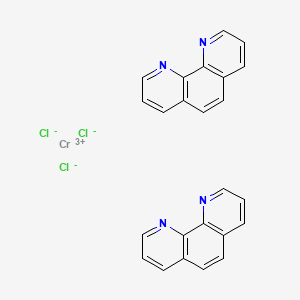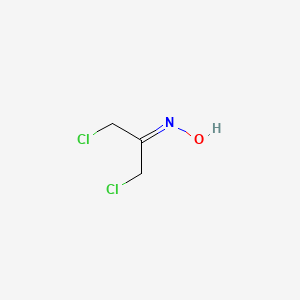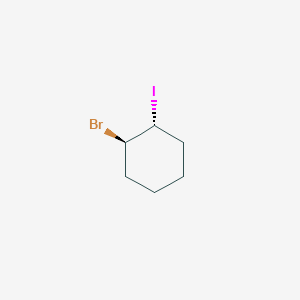
6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid is a complex organic compound with a molecular formula of C13H18N2O6S This compound is characterized by the presence of a hexanoic acid backbone, a methyl group, a nitrophenyl group, and a sulphonyl amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid typically involves multiple steps, starting with the preparation of the hexanoic acid backboneThe sulphonyl amino group is then added through a sulphonation reaction, which requires controlled conditions to ensure the correct placement of the functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
化学反应分析
Types of Reactions
6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Methyl((3-nitrophenyl)sulphonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
Similar compounds include:
6-aminohexanoic acid: Known for its role as an antifibrinolytic agent.
4-methylphenylsulfonylaminohexanoic acid: Shares structural similarities but differs in functional group placement.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
33317-49-6 |
|---|---|
分子式 |
C13H18N2O6S |
分子量 |
330.36 g/mol |
IUPAC 名称 |
6-[methyl-(3-nitrophenyl)sulfamoyl]hexanoic acid |
InChI |
InChI=1S/C13H18N2O6S/c1-14(11-6-5-7-12(10-11)15(18)19)22(20,21)9-4-2-3-8-13(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |
InChI 键 |
HPDJZSMLQFNLCR-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)CCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)
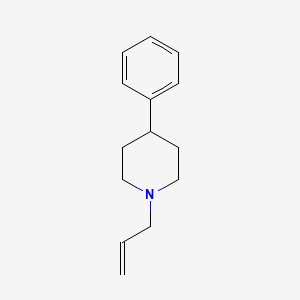

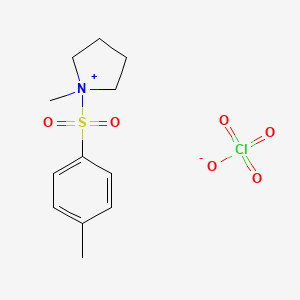
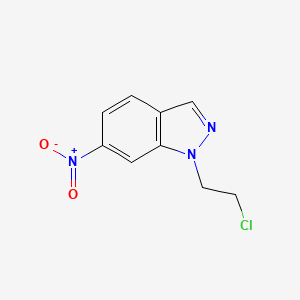
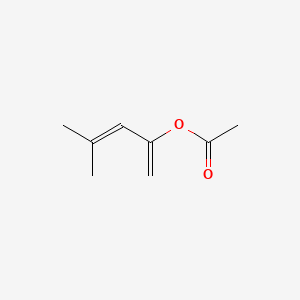
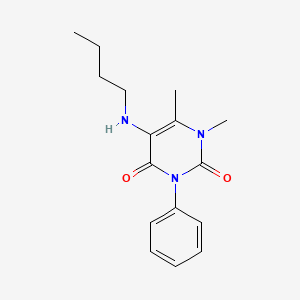

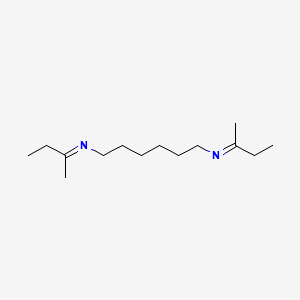
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)
